![molecular formula C22H22N6 B2666548 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 314034-41-8](/img/structure/B2666548.png)
4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
The compound “4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The binding site of the ligand on DNA gyrase B was surrounded by a grid box with the dimensions 19.16×24.74×40.56 and 1.000 Å spacing .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic methods . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
Antitumor Activity
Piperazine derivatives, such as the compound , have been applied in a number of different therapeutic areas, including antitumor .
Antifungal Activity
Piperazine derivatives have been reported as potent antifungal agents .
Antidepressant Activity
Piperazine derivatives have also been used in the treatment of depression .
Antiviral Activity
These compounds have shown potential as antiviral agents .
Antipsychotic Agents
N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications. Similar compounds have been found to possess various pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory activities . Therefore, this compound could also be a promising candidate for drug development.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRLJBAEHOOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
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